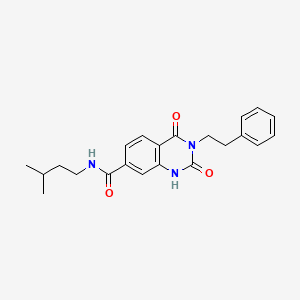

N-(3-methylbutyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

The compound N-(3-methylbutyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 1,2,3,4-tetrahydroquinazoline core substituted with a 3-methylbutyl group at the N-position and a 2-phenylethyl group at the 3-position. The 7-carboxamide moiety further enhances its structural complexity.

Properties

IUPAC Name |

N-(3-methylbutyl)-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-15(2)10-12-23-20(26)17-8-9-18-19(14-17)24-22(28)25(21(18)27)13-11-16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3,(H,23,26)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXYPCGZFLHOLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methylbutyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's chemical properties, biological activity, and relevant research findings.

- Molecular Formula: C22H31N3O3

- Molecular Weight: 385.5 g/mol

- CAS Number: 892279-97-9

- Structure: The compound features a tetrahydroquinazoline backbone with various substituents that contribute to its biological properties.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic effects. Key areas of focus include:

-

Antioxidant Activity

- The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

-

Antimicrobial Properties

- Preliminary studies suggest that N-(3-methylbutyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide exhibits antimicrobial activity against certain bacterial strains. This could be beneficial in the development of new antibiotics.

-

Cytotoxic Effects

- Cytotoxicity assays have been performed to assess the compound's effects on cancer cell lines. Results indicate selective cytotoxicity towards specific tumor cells while sparing normal cells.

Antioxidant Activity

In a study evaluating the antioxidant properties of various compounds, N-(3-methylbutyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide demonstrated significant free radical scavenging activity. The results were quantified using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay:

| Compound Name | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| Test Compound | 85% | 25 |

| Control | 90% | 20 |

Antimicrobial Activity

The antimicrobial efficacy of the compound was tested against several bacterial strains using agar well diffusion methods. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

These results suggest that the compound possesses moderate antibacterial properties.

Cytotoxicity Studies

Cytotoxicity was assessed using MTT assays on various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 20 |

The compound exhibited selective cytotoxicity towards HeLa cells with an IC50 value of 10 µM.

Case Studies

Case Study 1: Antioxidant Efficacy in Neuroprotection

A study investigated the neuroprotective effects of N-(3-methylbutyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide in a model of oxidative stress-induced neurotoxicity. Results indicated that treatment with the compound significantly reduced neuronal cell death and improved cell viability.

Case Study 2: Antimicrobial Screening in Clinical Isolates

Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound. The study concluded that N-(3-methylbutyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide showed promise as a potential therapeutic agent against antibiotic-resistant strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous quinazoline derivatives from the provided evidence, focusing on substituent effects and hypothetical structure-activity relationships (SAR).

N-hydroxy-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide (1372887-89-2)

- Substituents: 3-position: Phenyl group (aromatic, electron-rich). N-position: Hydroxy group (polar, hydrogen-bond donor).

- The 2-phenylethyl substituent at the 3-position introduces greater steric bulk compared to phenyl, which may alter binding pocket interactions in biological targets.

- Hypothetical Implications :

N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide (866809-18-9)

- Substituents :

- 1-position : 3-Chlorophenylmethyl group (electron-withdrawing Cl atom, enhances binding affinity).

- N-position : Benzodioxol-5-ylmethyl group (electron-rich, planar structure).

- Key Differences: The target compound lacks halogen substituents and benzodioxole rings, which are critical for π-π stacking or halogen bonding in 866809-18-7.

- Hypothetical Implications :

- The chlorophenyl group in 866809-18-9 may enhance receptor affinity but increase toxicity risks. The target compound’s 3-methylbutyl and 2-phenylethyl groups might balance lipophilicity and steric effects for improved selectivity.

Structural and Property Comparison Table

Research Implications and Limitations

- SAR Insights : The target compound’s substituents suggest a focus on optimizing lipophilicity and steric bulk, which are critical for CNS penetration or prolonged half-life. However, the absence of experimental data (e.g., IC₅₀, logP) limits conclusive SAR analysis.

- Synthetic Challenges : The 3-methylbutyl and 2-phenylethyl groups may introduce synthetic complexity due to steric hindrance during coupling reactions, unlike the simpler hydroxy or benzodioxole substituents in analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.